Cas no 33892-18-1 (Methyl Dihydroabietate)

Methyl Dihydroabietate structure
Methyl Dihydroabietate structure
Nome del prodotto:Methyl Dihydroabietate
Numero CAS:33892-18-1
MF:C21H34O2
MW:318.493466854095
CID:294497
PubChem ID:22216196

Methyl Dihydroabietate Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Phenanthrenecarboxylicacid,1,2,3,4,4a,4b,5,6,8a,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,methyl ester, (1R,4aR,4bS,8aS,10aR)-
    • 1-Phenanthrenecarboxylicacid,1,2,3,4,4a,4b,5,6,8a,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-,methyl ester, (1R,4aR
    • methyl (1R,4aR,4bS,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate
    • Methyl 13-abieten-18-oate
    • Methyl dihydroabietate
    • Podocarp-13-en-15-oic acid, 13-isopropyl-, methyl ester
    • 7666FJ0J9F
    • 30968-45-7
    • (1R,4aR,4bS,8aS,10aR)-methyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylate
    • Methyl (4beta)-abiet-13-en-18-oate, AldrichCPR
    • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,8a,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester, (1R,4aR,4bS,8aS,10aR)-
    • 33892-18-1
    • Q27266457
    • MFCD00466887
    • Dihydroabietic Acid Methyl Ester
    • UNII-7666FJ0J9F
    • METHYL DIHYDROABIETATE [INCI]
    • Methyl Dihydroabietate
    • MDL: MFCD00466887
    • Inchi: InChI=1S/C21H34O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h13-14,16-18H,6-12H2,1-5H3/t16-,17-,18+,20+,21+/m0/s1
    • Chiave InChI: MARRJGBPDCCAEK-FSAOVCISSA-N
    • Sorrisi: CC(C)C1=C[C@@H]2CC[C@@H]3[C@](C)(CCC[C@@]3(C)C(=O)OC)[C@H]2CC1

Proprietà calcolate

  • Massa esatta: 318.25602
  • Massa monoisotopica: 318.255880323g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 3
  • Complessità: 506
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.8
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • PSA: 26.3

Methyl Dihydroabietate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M302695-100mg
Methyl Dihydroabietate
33892-18-1
100mg
$1918.00 2023-05-18
TRC
M302695-50mg
Methyl Dihydroabietate
33892-18-1
50mg
$1016.00 2023-05-18
TRC
M302695-10mg
Methyl Dihydroabietate
33892-18-1
10mg
$253.00 2023-05-18
TRC
M302695-250mg
Methyl Dihydroabietate
33892-18-1
250mg
$ 4500.00 2023-09-07
TRC
M302695-25mg
Methyl Dihydroabietate
33892-18-1
25mg
$540.00 2023-05-18
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd